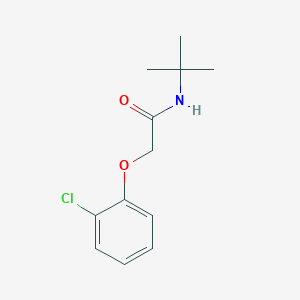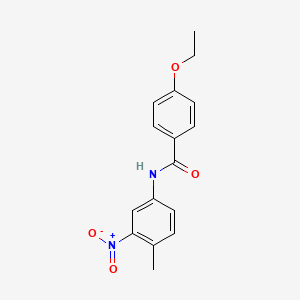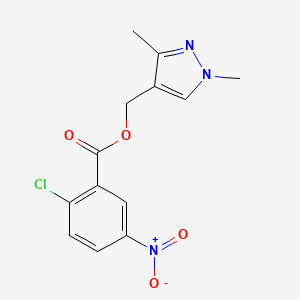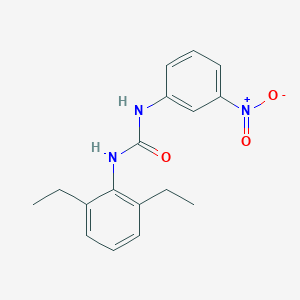![molecular formula C17H15NO6 B5712846 5-{[(2-methoxyphenyl)acetyl]amino}isophthalic acid](/img/structure/B5712846.png)
5-{[(2-methoxyphenyl)acetyl]amino}isophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[(2-methoxyphenyl)acetyl]amino}isophthalic acid, also known as MAIA, is a chemical compound that has gained significant attention in scientific research. It is a derivative of isophthalic acid and is commonly used in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
5-{[(2-methoxyphenyl)acetyl]amino}isophthalic acid has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. In addition, 5-{[(2-methoxyphenyl)acetyl]amino}isophthalic acid has been investigated for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response.
Wirkmechanismus
The mechanism of action of 5-{[(2-methoxyphenyl)acetyl]amino}isophthalic acid is not fully understood. However, it is believed to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in inflammation and pain. In addition, 5-{[(2-methoxyphenyl)acetyl]amino}isophthalic acid has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
5-{[(2-methoxyphenyl)acetyl]amino}isophthalic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 5-{[(2-methoxyphenyl)acetyl]amino}isophthalic acid has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. 5-{[(2-methoxyphenyl)acetyl]amino}isophthalic acid has also been shown to have antioxidant activity, which may contribute to its potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-{[(2-methoxyphenyl)acetyl]amino}isophthalic acid in lab experiments include its high purity and stability. 5-{[(2-methoxyphenyl)acetyl]amino}isophthalic acid is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using 5-{[(2-methoxyphenyl)acetyl]amino}isophthalic acid in lab experiments is its potential toxicity. It is important to handle 5-{[(2-methoxyphenyl)acetyl]amino}isophthalic acid with care and follow proper safety protocols.
Zukünftige Richtungen
For research involving 5-{[(2-methoxyphenyl)acetyl]amino}isophthalic acid include the development of 5-{[(2-methoxyphenyl)acetyl]amino}isophthalic acid derivatives and investigation of its potential as an anti-cancer agent in combination with other drugs.
Synthesemethoden
The synthesis of 5-{[(2-methoxyphenyl)acetyl]amino}isophthalic acid involves the reaction of isophthalic acid with 2-methoxyphenylacetic acid and thionyl chloride. The reaction results in the formation of 5-{[(2-methoxyphenyl)acetyl]amino}isophthalic acid, which is then purified through recrystallization. The purity of the compound is confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Eigenschaften
IUPAC Name |
5-[[2-(2-methoxyphenyl)acetyl]amino]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-24-14-5-3-2-4-10(14)9-15(19)18-13-7-11(16(20)21)6-12(8-13)17(22)23/h2-8H,9H2,1H3,(H,18,19)(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEYRQAGQXIDME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(2-Methoxyphenyl)acetyl]amino}benzene-1,3-dicarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[({[2-(4-methyl-1-piperidinyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5712764.png)



![2-({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5712793.png)
![3-imidazo[1,2-a]pyrimidin-2-yl-N,N-dimethylbenzenesulfonamide](/img/structure/B5712797.png)
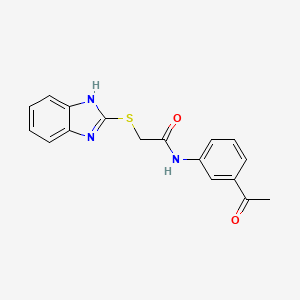


![methyl 2-methyl-3-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5712839.png)
